Batefenterol Succinate

Descripción general

Descripción

El succinato de batefenterol es un broncodilatador bifuncional que combina el antagonismo muscarínico y el beta2-agonismo en una sola molécula. Se ha estudiado principalmente por su potencial en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) . El compuesto es conocido por su doble acción, que se dirige tanto a los receptores muscarínicos de acetilcolina como a los receptores beta2-adrenérgicos .

Métodos De Preparación

La síntesis del succinato de batefenterol implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas suelen implicar el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al mismo tiempo que garantizan la rentabilidad y la escalabilidad .

Análisis De Reacciones Químicas

El succinato de batefenterol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chronic Obstructive Pulmonary Disease (COPD)

Batefenterol has been primarily investigated for its application in COPD management. Clinical trials have shown that it significantly improves lung function compared to placebo. A Phase IIb study involving 323 participants indicated that all doses of batefenterol resulted in statistically significant improvements in forced expiratory volume in one second (FEV1) from baseline compared to placebo, with peak effects observed at higher doses (300 µg and 600 µg) .

Efficacy Results:

- FEV1 Improvement: The mean difference in FEV1 from baseline was 191.1–292.8 mL across different doses.

- Safety Profile: Batefenterol was well tolerated with no new safety signals reported .

Asthma

While less extensively studied than COPD, the potential application of batefenterol in asthma treatment is also recognized. The combination of batefenterol with fluticasone furoate has been evaluated, showing promising results in improving lung function and reducing the need for rescue medication .

Combination Therapy:

- BAT/FF 300/100: This combination has demonstrated superior bronchodilation effects compared to monotherapy.

- Spirometry Results: Significant changes from baseline in FEV1 were noted, particularly on Day 42 of treatment .

Pharmacological Insights

Batefenterol's pharmacological profile allows for enhanced therapeutic effects through its dual-action mechanism:

- Muscarinic Antagonism: Reduces bronchoconstriction by inhibiting M3 receptors.

- β2-Adrenergic Agonism: Promotes bronchodilation by stimulating β2 receptors.

This dual mechanism not only improves efficacy but also offers a simplified treatment regimen for patients who may benefit from both types of pharmacological actions .

Safety and Tolerability

In clinical studies, adverse events were reported in approximately 38% of patients receiving batefenterol/fluticasone furoate compared to 35% in the placebo group. Common adverse events included dysgeusia and diarrhea, but serious adverse events were rare . The tolerability profile supports the continued investigation into long-term use and combination therapies.

Table: Summary of Clinical Trials Involving this compound

| Study Type | Population | Treatment | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase IIb | COPD Patients (N=323) | Batefenterol (various doses) vs Placebo | Change in FEV1 | Statistically significant improvements across all doses |

| Phase II | COPD Patients (N=62) | BAT/FF 300/100 vs Placebo | Change in FEV1 | Significant improvement observed on Day 42 |

| Phase II | Asthma Patients | BAT/FF Combination | Change in FEV1 | Enhanced bronchodilation compared to monotherapy |

Mecanismo De Acción

El succinato de batefenterol ejerce sus efectos a través de dos mecanismos:

Antagonismo muscarínico: Bloquea los receptores muscarínicos de acetilcolina, previniendo la broncoconstricción.

Beta2-agonismo: Activa los receptores beta2-adrenérgicos, lo que lleva a la broncodilatación.

Estas acciones combinadas dan como resultado una mejora del flujo de aire y una reducción de los síntomas en pacientes con EPOC .

Comparación Con Compuestos Similares

El succinato de batefenterol es único debido a su naturaleza bifuncional, combinando tanto el antagonismo muscarínico como el beta2-agonismo. Compuestos similares incluyen:

Tiotropio: Un antagonista muscarínico utilizado en el tratamiento de la EPOC.

Salmeterol: Un beta2-agonista utilizado para el asma y la EPOC.

Formoterol: Otro beta2-agonista con un inicio rápido de acción.

En comparación con estos compuestos, el succinato de batefenterol ofrece la ventaja de la doble acción en una sola molécula, lo que podría mejorar el cumplimiento del paciente y los resultados terapéuticos .

Actividad Biológica

Batefenterol succinate, a novel compound under investigation for the treatment of chronic obstructive pulmonary disease (COPD), exhibits significant biological activity primarily through its dual mechanism as a beta-2 adrenergic receptor agonist and a muscarinic antagonist . This unique pharmacological profile allows for enhanced bronchodilation, making it a promising candidate for respiratory therapies.

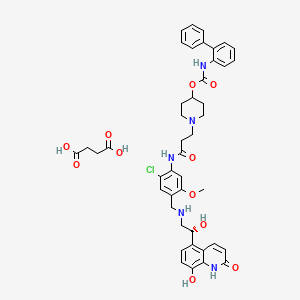

This compound is classified as a biphenyl derivative, with a complex chemical structure that contributes to its biological activity. The IUPAC name for the compound is:

1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.

The molecular formula is with a molecular weight of 858.33 g/mol .

Batefenterol acts on both the beta-2 adrenergic receptors and muscarinic receptors (specifically M2 and M3). The activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. Concurrently, the antagonism of muscarinic receptors inhibits bronchoconstriction, further enhancing respiratory function .

Clinical Efficacy

Clinical trials have demonstrated that batefenterol significantly improves lung function in COPD patients. The results from a randomized Phase IIb study showed that all doses of batefenterol led to statistically significant improvements in forced expiratory volume in one second (FEV1) compared to placebo. The improvements ranged from 191.1 mL to 334.1 mL depending on the dosage administered .

Phase II Clinical Trials

A notable Phase II clinical trial involved 323 participants and assessed the dose-response relationship of batefenterol. The study found that:

- Optimal Dose : Batefenterol 300 µg was identified as potentially optimal for further Phase III studies.

- Efficacy : Significant improvements in lung function were observed across all doses, with higher doses yielding greater improvements but with diminishing returns at the highest levels .

| Dose (µg) | Mean Change in FEV1 (mL) | Statistical Significance |

|---|---|---|

| 37.5 | 149.2 | P = 0.003 |

| 75 | 208.4 | P < 0.001 |

| 150 | 263.5 | P < 0.001 |

| 300 | 305.1 | P < 0.001 |

| 600 | 334.1 | P < 0.001 |

Safety Profile

The safety profile of batefenterol has been favorable, with no new or unexpected adverse events reported during trials . The incidence of adverse events was comparable to placebo groups, indicating a good tolerability profile.

Comparative Analysis with Other Bronchodilators

Batefenterol's unique combination of beta agonism and muscarinic antagonism distinguishes it from other bronchodilators, such as:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Aclidinium bromide | Muscarinic antagonist | M3 receptor antagonist | Long-lasting effects |

| Umeclidinium | Muscarinic antagonist | M3 receptor antagonist | Once-daily dosing |

| Formoterol | Beta-2 agonist | Beta-2 adrenergic receptor agonist | Fast onset of action |

| Salmeterol | Beta-2 agonist | Beta-2 adrenergic receptor agonist | Long duration but slower onset |

Batefenterol's dual-action mechanism may offer enhanced efficacy in treating respiratory diseases while simplifying treatment regimens through combination therapy .

Propiedades

Número CAS |

945905-37-3 |

|---|---|

Fórmula molecular |

C44H48ClN5O11 |

Peso molecular |

858.3 g/mol |

Nombre IUPAC |

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |

InChI |

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1 |

Clave InChI |

BDWHLFQPZLPCIZ-XLQCLRHOSA-N |

SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

SMILES isomérico |

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

SMILES canónico |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.